tert-Butyldisulfanyl-acetic acid

Description

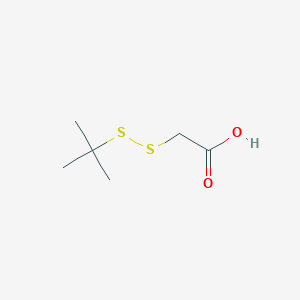

tert-Butyldisulfanyl-acetic acid (C₆H₁₂O₂S₂) is a sulfur-containing organic compound characterized by a tert-butyl group (-C(CH₃)₃) linked to a disulfanyl (-S-S-) moiety and an acetic acid backbone. This structure confers unique chemical properties, including redox activity due to the disulfide bond and acidity from the carboxylic group. It is primarily utilized in organic synthesis, pharmaceutical intermediates, and materials science for stabilizing reactive intermediates or facilitating sulfur-based coupling reactions.

Properties

Molecular Formula |

C6H12O2S2 |

|---|---|

Molecular Weight |

180.3 g/mol |

IUPAC Name |

2-(tert-butyldisulfanyl)acetic acid |

InChI |

InChI=1S/C6H12O2S2/c1-6(2,3)10-9-4-5(7)8/h4H2,1-3H3,(H,7,8) |

InChI Key |

RXBXUSGVISABIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SSCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with tert-butyldisulfanyl-acetic acid:

tert-Butyl Acetate

- Structure : A tert-butyl ester (C₆H₁₂O₂) with an acetate group.

- Key Differences : Lacks the disulfanyl (-S-S-) group, making it less reactive in redox or sulfur-mediated reactions.

- Applications : Primarily used as a solvent in industrial coatings and adhesives due to its low polarity and high volatility.

- Safety : Requires well-ventilated handling due to flammability and inhalation risks, unlike this compound, which may pose hazards related to sulfur reactivity.

tert-Butyl Acetoacetate

- Structure : A β-ketoester (C₈H₁₄O₃) with a tert-butyl group.

- Key Differences: Contains a ketone and ester group, enabling keto-enol tautomerism and participation in Claisen condensations. This contrasts with this compound’s disulfide-driven reactivity.

- Synthetic Utility : Widely used in the synthesis of heterocycles and pharmaceuticals, whereas this compound is more niche in sulfur-based crosslinking.

tert-Butyl Diazoacetate

- Structure : Features a diazo group (-N₂) attached to an acetate-tert-butyl backbone (C₆H₁₀N₂O₂).

- Key Differences : The diazo group enables [2+1] cycloadditions and carbene insertions, absent in this compound.

- Applications : Critical in metal-catalyzed C-H functionalization, contrasting with the disulfide’s role in disulfide exchange reactions.

Research Findings and Limitations

- Synthetic Challenges : this compound’s disulfide bond is sensitive to reducing agents, limiting its use in reductive environments compared to more stable esters like tert-butyl acetate.

- Safety Profiles : Sulfur-containing compounds often require specialized handling (e.g., ventilation, inert atmospheres), unlike tert-butyl esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.